molecular formula C25H20ClN3O2S2 B2372893 (E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide CAS No. 887897-73-6

(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide

Cat. No. B2372893
CAS RN: 887897-73-6
M. Wt: 494.02
InChI Key: ALHQRSKWQDQYNH-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C25H20ClN3O2S2 and its molecular weight is 494.02. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fused Pyran-2-ones and Pyridones : This compound can be synthesized using versatile enaminonitriles, and its utility for the synthesis of various derivatives such as pyrano[2,3-c]pyrazole and pyrano[2,3-d]pyrimidine has been explored. These compounds have potential applications in developing new pharmacophores (Bondock, Tarhoni, & Fadda, 2014).

  • Multicomponent Synthesis for Functionalized Thieno[2,3-b]pyridines : A method for synthesizing thieno[2,3-b]pyridines via multicomponent condensation reactions has been developed. These synthesized compounds are studied using X-ray structural analysis, indicating potential applications in structure-based drug design (Dyachenko et al., 2019).

  • Antimicrobial Activity of Derivatives : New thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which includes this compound, show promising antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Biomedical Applications

  • Tubulin Polymerization Inhibitors for Cancer Therapy : Some 2-anilinonicotinyl-linked acrylamide conjugates, which include this compound, have been evaluated for cytotoxic activity against various human cancer cell lines. They show potential as tubulin polymerization inhibitors, which is important in cancer therapy (Kamal et al., 2014).

  • Metal Sorption and Biological Activity of Polymers : Polymers derived from N-heterocyclic acrylamide, including this compound, have shown significant metal sorption properties and biological activity. This has implications in environmental chemistry and biotechnology (Al-Fulaij, Elassar, & El-asmy, 2015).

properties

IUPAC Name

(E)-N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2-chlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S2/c1-15(30)29-13-12-17-21(14-29)33-25(23(17)24-27-19-8-4-5-9-20(19)32-24)28-22(31)11-10-16-6-2-3-7-18(16)26/h2-11H,12-14H2,1H3,(H,28,31)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHQRSKWQDQYNH-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C=CC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)/C=C/C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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